2-(4-甲氧基苯基)喹啉

描述

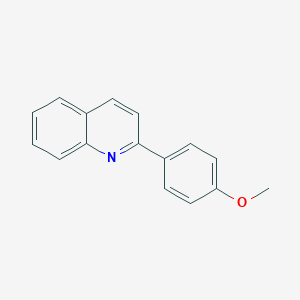

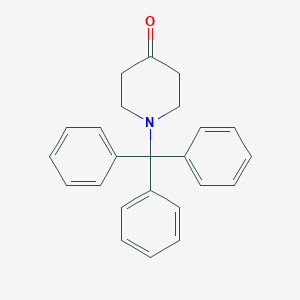

2-(4-Methoxyphenyl)quinoline is a chemical compound with the linear formula C16H13NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)quinoline is represented by the SMILES string COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 and the InChI 1S/C16H13NO/c1-18-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17-16/h2-11H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methoxyphenyl)quinoline include a density of 1.1±0.1 g/cm3, boiling point of 397.7±30.0 °C at 760 mmHg, and a flash point of 144.2±14.8 °C .科学研究应用

Photovoltaic Applications

Quinoline derivatives, including 2-(4-Methoxyphenyl)quinoline, have gained popularity in third-generation photovoltaic applications . These compounds are used in photovoltaic cells due to their properties such as absorption spectra and energy levels . They are implemented in the architecture and design of photovoltaic cells, including polymer solar cells and dye-synthesized solar cells .

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . Their optoelectronic properties are similar to those of conventional semiconductors, but they have excellent mechanical properties and plastic characteristics .

Transistors

Quinoline derivatives, including 2-(4-Methoxyphenyl)quinoline, are also used in transistors . Their unique properties make them suitable for this application .

Biomedical Applications

Quinoline derivatives are being considered as materials for biomedical applications . Their unique properties and potential for modification make them promising candidates for this field .

Synthesis of Heterocycles

Quinoline derivatives are used in the synthesis of heterocycles . These compounds play a crucial role in the development of many pharmaceuticals and other biologically active substances .

安全和危害

未来方向

属性

IUPAC Name |

2-(4-methoxyphenyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-18-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17-16/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYDIDCWFYLWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818214 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the halide ligand on an iridium catalyst affect the asymmetric hydrogenation of 2-(4-Methoxyphenyl)quinoline?

A1: Research indicates an unexpected halide effect in the asymmetric hydrogenation of 2-aryl-substituted quinolines, including 2-(4-Methoxyphenyl)quinoline, using cationic dinuclear iridium complexes with difluorphos ligands. Surprisingly, iridium complexes containing chloro and bromo ligands demonstrate superior catalytic activity compared to the iodo-iridium complex. This finding challenges the common assumption that iodide sources enhance catalytic activity in such reactions [].

Q2: Can 2-(4-Methoxyphenyl)quinoline be used as a precursor in the synthesis of more complex molecules?

A2: Yes, 2-(4-Methoxyphenyl)quinoline serves as a key starting material in the formal asymmetric synthesis of 6-hydroxy-2-(4-hydroxyphenyl)-1-{4[2-(pyrrolidin-1-yl)ethoxy]-benzyl}-1,2,3,4-tetrahydroquinoline. This compound, also known as SERM 1, acts as a selective estrogen receptor modulator. The synthesis involves an asymmetric hydrogenation of 2-(4-Methoxyphenyl)quinoline hydrochloride salt as a crucial step, highlighting the compound's utility in building complex molecules with potential pharmaceutical applications [].

Q3: Does the presence of the 4-methoxyphenyl substituent in 2-(4-Methoxyphenyl)quinoline influence its reactivity?

A3: Yes, the presence of the 4-methoxyphenyl substituent at the 2-position of the quinoline ring significantly impacts the reactivity of 2-(4-Methoxyphenyl)quinoline. In the Reissert-Henze reaction, 2-(4-Methoxyphenyl)quinoline 1-oxide leads to the formation of various benzoyloxyquinoline derivatives, including 6-benzoyloxy and 8-benzoyloxyquinolines, alongside the expected 4-cyanoquinoline and a 1,4-dihydroquinoline derivative. This regioselectivity suggests that the 4-methoxyphenyl group influences the electronic properties and reactivity of the quinoline core, directing the electrophilic attack towards specific positions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Thieno[2,3-d]pyrimidine-2,4-dithione](/img/structure/B172848.png)

![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B172851.png)

![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)

![Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B172863.png)